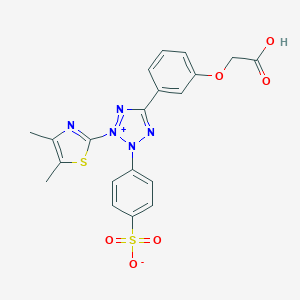

3-(4,5-Dimetiltiazol-2-il)-5-(3-carboximetoxifenil)-2-(4-sulfofenil)-2H-tetrazolio

Descripción general

Descripción

Tetrazolium inner salt used for determining cell viability in proliferation assays. Reduced in metabolically active cells to a colored formazan product that is soluble in cell culture media. This conversion is thought to be carried out by NAD(P)H-dependent dehydrogenase enzymes.

Aplicaciones Científicas De Investigación

Ensayos de viabilidad y proliferación celular

Antecedentes:: MTS (3-(4,5-Dimetiltiazol-2-il)-5-(3-carboximetoxifenil)-2-(4-sulfofenil)-2H-tetrazolio) y XTT (2,3-bis(2-metoxí-4-nitro-5-sulfofenil)-5-[(fenilamino)carbonil]-2H-tetrazolio hidróxido) son sales de tetrazolio que experimentan reducción por enzimas celulares para formar productos de formazán coloreados. Estos colorantes se utilizan ampliamente en ensayos de viabilidad y proliferación celular.

Aplicaciones::- Evaluación de la actividad metabólica celular: El ensayo MTS mide la actividad metabólica celular al evaluar la reducción de MTS a formazán. Proporciona una lectura cuantitativa de las células viables y se usa comúnmente en la detección de fármacos, estudios de toxicología e investigación del cáncer .

Ensayos de superóxido y superóxido dismutasa

Antecedentes:: Los radicales superóxido (O₂⁻) juegan un papel en el estrés oxidativo y el daño celular. Las enzimas superóxido dismutasa (SOD) son cruciales para neutralizar los radicales superóxido.

Aplicaciones::- Medición de la actividad de la SOD: Los ensayos MTS y XTT se han adaptado para cuantificar la actividad de la SOD. Al evaluar la reducción de las sales de tetrazolio en presencia de radicales superóxido, los investigadores pueden evaluar la eficacia de la SOD en eliminar estas especies nocivas .

Otras aplicaciones

Antecedentes:: MTS y XTT tienen aplicaciones adicionales más allá de las mencionadas anteriormente:

Aplicaciones::En resumen, MTS y XTT son colorantes de tetrazolio versátiles con aplicaciones que abarcan la biología celular, el desarrollo de fármacos y la investigación antioxidante. Su capacidad para proporcionar datos cuantitativos los convierte en herramientas valiosas para científicos de todas las disciplinas . 🌟

Actividad Biológica

3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, commonly referred to as MTS, is a water-soluble tetrazolium compound widely used in biological assays to assess cell viability and metabolic activity. This article explores the biological activity of MTS, including its mechanisms of action, applications in research, and relevant case studies.

MTS is reduced by metabolically active cells into a soluble formazan product. This reduction is primarily facilitated by NAD(P)H-dependent oxidoreductase enzymes present in living cells. The process can be summarized as follows:

- Cellular Metabolism : Active cells convert MTS into formazan through enzymatic reduction.

- Colorimetric Measurement : The formazan product exhibits a color change, which can be quantitatively measured using a spectrophotometer at an absorbance maximum of 490 nm.

- Proportional Relationship : The intensity of the color is directly proportional to the number of viable cells in culture, allowing researchers to infer cell viability based on absorbance readings.

Applications in Research

MTS is primarily utilized in various biological and biomedical research fields due to its reliability and ease of use. Key applications include:

- Cell Viability Assays : MTS is often employed to assess the cytotoxic effects of drugs or other compounds on cultured cells.

- Proliferation Studies : It helps evaluate the growth rate of cell populations under different experimental conditions.

- Toxicity Testing : MTS assays are used to screen for potential toxic effects of environmental agents or pharmaceuticals.

Comparative Analysis with Other Tetrazolium Compounds

| Feature | MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium) | MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |

|---|---|---|

| Solubility | Insoluble; requires solubilization step | Water-soluble; no additional solubilization required |

| Absorbance Measurement | 570 nm | 490 nm |

| Assay Complexity | Requires multiple steps (solubilization) | Simple one-step procedure |

| Toxicity | May interfere with cellular metabolism | Less toxic; suitable for continuous monitoring |

Case Studies

-

Assessment of Drug Cytotoxicity :

A study investigated the cytotoxic effects of a novel anticancer agent on various cancer cell lines using the MTS assay. Results indicated a significant reduction in cell viability at higher concentrations of the drug, demonstrating MTS's effectiveness in evaluating therapeutic efficacy . -

Environmental Toxicology :

Research examining the effects of tire debris on RAW 264.7 macrophage cells utilized the MTS assay to quantify metabolic activity post-exposure. Findings revealed a concentration-dependent decrease in cell viability, highlighting MTS's role in environmental toxicity assessments . -

Comparative Proliferation Assays :

A comparative study between MTS and traditional [3H]-thymidine incorporation methods showed that both assays yielded similar results in measuring cell proliferation rates, affirming MTS's reliability as an alternative method for evaluating cell growth .

Propiedades

IUPAC Name |

4-[5-[3-(carboxymethoxy)phenyl]-3-(4,5-dimethyl-1,3-thiazol-2-yl)tetrazol-3-ium-2-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O6S2/c1-12-13(2)32-20(21-12)25-23-19(14-4-3-5-16(10-14)31-11-18(26)27)22-24(25)15-6-8-17(9-7-15)33(28,29)30/h3-10H,11H2,1-2H3,(H-,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRZHQXAAWPYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC(=CC=C4)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160514 | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138169-43-4 | |

| Record name | MTS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138169-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138169434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.